molecular formula C13H21N5 B11742774 1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11742774
M. Wt: 247.34 g/mol
InChI Key: OEFINGVCCZDABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-propyl-1H-pyrazol-4-amine with 1-propyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-propyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.

    1-ethyl-3-methyl-1H-pyrazol-4-amine: Another pyrazole derivative with different alkyl groups.

    1-methyl-1H-pyrazol-4-amine: A pyrazole derivative with a single methyl group

Uniqueness

1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of two propyl groups and its specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-propyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-3-6-17-8-5-13(16-17)14-9-12-10-15-18(11-12)7-4-2/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,16)

InChI Key

OEFINGVCCZDABK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.